molecular formula C10H9FO3 B13680888 Methyl 3-(3-fluorophenyl)-2-oxopropanoate

Methyl 3-(3-fluorophenyl)-2-oxopropanoate

Cat. No.: B13680888
M. Wt: 196.17 g/mol
InChI Key: HONQGUVTSHLNMK-UHFFFAOYSA-N
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Description

Methyl 3-(3-fluorophenyl)-2-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-fluorophenyl)-2-oxopropanoate typically involves the esterification of 3-(3-fluorophenyl)-2-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed:

    Oxidation: 3-(3-fluorophenyl)-2-oxopropanoic acid.

    Reduction: 3-(3-fluorophenyl)-2-hydroxypropanoate.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-fluorophenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(3-fluorophenyl)-2-oxopropanoate exerts its effects is primarily through its interactions with various molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester moiety can undergo hydrolysis to release active carboxylic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 3-(4-fluorophenyl)-2-oxopropanoate
  • Methyl 3-(2-fluorophenyl)-2-oxopropanoate
  • Ethyl 3-(3-fluorophenyl)-2-oxopropanoate

Comparison: Methyl 3-(3-fluorophenyl)-2-oxopropanoate is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

methyl 3-(3-fluorophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H9FO3/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5H,6H2,1H3

InChI Key

HONQGUVTSHLNMK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=CC(=CC=C1)F

Origin of Product

United States

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